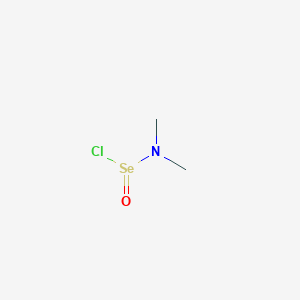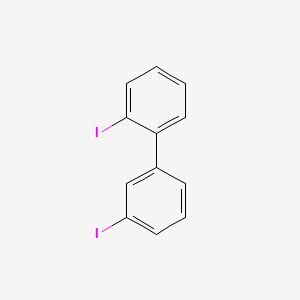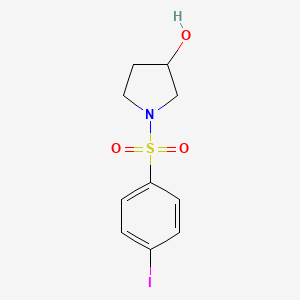![molecular formula C18H9BrN2 B12813149 8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
8-Bromo-acenaphtho[1,2-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-acenaphtho[1,2-b]quinoxaline is a brominated derivative of acenaphtho[1,2-b]quinoxaline, a polycyclic aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-acenaphtho[1,2-b]quinoxaline typically involves the bromination of acenaphtho[1,2-b]quinoxaline. One common method is the electrophilic aromatic substitution reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
8-Bromo-acenaphtho[1,2-b]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acenaphthoquinoxalines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
8-Bromo-acenaphtho[1,2-b]quinoxaline has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with specific optical and electronic characteristics.
作用机制
The mechanism of action of 8-Bromo-acenaphtho[1,2-b]quinoxaline varies depending on its application:
相似化合物的比较
Similar Compounds
Acenaphtho[1,2-b]quinoxaline: The parent compound without the bromine substitution.
8,11-Di(thienyl)-acenaphtho[1,2-b]quinoxaline: A derivative with thiophene groups.
9-Methyl-acenaphtho[1,2-b]quinoxaline: A methyl-substituted derivative.
Uniqueness
8-Bromo-acenaphtho[1,2-b]quinoxaline is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
分子式 |
C18H9BrN2 |
|---|---|
分子量 |
333.2 g/mol |
IUPAC 名称 |
8-bromoacenaphthyleno[1,2-b]quinoxaline |
InChI |
InChI=1S/C18H9BrN2/c19-13-8-3-9-14-18(13)21-17-12-7-2-5-10-4-1-6-11(15(10)12)16(17)20-14/h1-9H |
InChI 键 |
KMHGVXNZXRXUSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(C(=CC=C5)Br)N=C4C3=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(Dimethylamino)-3-(4-iodoanilino)-2-propenylidene]malononitrile](/img/structure/B12813082.png)
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)









